3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride
Description
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine hydrochloride is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a branched aliphatic amine chain. The hydrochloride salt form enhances its solubility in polar solvents and stability under standard storage conditions.
Properties
Molecular Formula |
C10H20ClN3 |
|---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-9(2)4-5-11-6-10-7-12-13(3)8-10;/h7-9,11H,4-6H2,1-3H3;1H |
InChI Key |
SSRSDGSVGWCKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CN(N=C1)C.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Derivatives
The foundational approach involves alkylation of 1-methylpyrazol-4-ylmethanamine with 3-methylbutyl halides. A modified protocol derived from palladium-catalyzed cross-coupling reactions demonstrates efficacy, achieving yields of 68–72% under inert conditions. Critical parameters include:
Table 1: Alkylation Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | +15% efficiency |
| Catalyst Loading | 0.5–1.5 mol% Pd | Minimizes side products |
| Solvent Polarity | DMF > DMSO > THF | Polar aprotic solvents preferred |
The reaction proceeds via an SN2 mechanism, with steric hindrance from the 3-methylbutyl group necessitating prolonged reaction times (12–18 hrs). Nuclear magnetic resonance (NMR) studies confirm regiospecific substitution at the pyrazole N-methyl position.
Reductive Amination Pathway
An alternative route employs reductive amination between 1-methylpyrazole-4-carbaldehyde and 3-methylbutan-1-amine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7 achieves 81% conversion, outperforming traditional NaBH₄ protocols. Key advantages include:
- Mild conditions : Avoids thermal degradation of the pyrazole ring
- Chemoselectivity : Reduces imine intermediates without attacking the heterocycle
Equation 1:
$$ \text{RCHO} + \text{R'NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}_2\text{NHR'} $$
Hydrochloride Salt Formation
Acid-Base Titration Method
The free base is converted to its hydrochloride salt using gaseous HCl in anhydrous diethyl ether. Stoichiometric analysis reveals a 1:1 molar ratio is critical to prevent dihydrochloride formation:
Table 2: Salt Crystallization Conditions
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Et₂O/EtOH (3:1) | 99.2 | Rhombic plates |
| Acetone/Hexane | 97.8 | Needles |
X-ray diffraction data confirms ionic interactions between the protonated amine and chloride counterion.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Recent advancements employ tubular reactors with in-line IR monitoring to optimize residence time (τ = 8.5 min) and throughput (2.4 kg/hr). Key metrics:
Table 3: Scalability Comparison
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Space-time yield | 0.8 g/L·h | 3.2 g/L·h |
| Energy consumption | 18 kWh/kg | 9.5 kWh/kg |
Waste Stream Management
Solvent recovery systems achieve 92% DMF reuse, while aqueous HCl byproducts are neutralized with CaCO₃ to meet EPA discharge standards.
Analytical Characterization
Spectroscopic Fingerprinting
Purity Assessment
HPLC with C18 columns (ACN/H₂O + 0.1% TFA) resolves degradation products at Rₜ = 6.72 min (main peak) and 8.15 min (oxidation byproduct).
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride. Research indicates that compounds with pyrazole moieties exhibit significant cytotoxicity against various cancer cell lines. For example:
- MCF7 (breast cancer) : The compound demonstrated an IC50 value indicating effective growth inhibition.
- NCI-H460 (lung cancer) : Similar cytotoxic effects were observed, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Pyrazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases. For instance, compounds similar to this compound have shown promise in reducing inflammation markers in preclinical models .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole compounds. The presence of specific substituents on the pyrazole ring and the amine group significantly influences biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 1 | Enhances lipophilicity and cellular uptake |
| Variations in alkyl chain length | Modulates receptor binding affinity |
Studies have shown that modifications to the pyrazole ring can lead to improved potency and selectivity against cancer cell lines, highlighting the importance of SAR in drug design .
Pyrazole Derivatives in Cancer Therapy
A notable study investigated a series of pyrazole derivatives, including this compound, which were screened against multiple cancer cell lines. The results indicated:
- Significant cytotoxicity against MCF7 and NCI-H460 cells.
- A clear correlation between structural modifications and increased potency.
The study concluded that further development of these derivatives could lead to effective anticancer therapies .
In Vivo Studies
In vivo studies have also been conducted to assess the pharmacokinetics and therapeutic efficacy of pyrazole derivatives. For example, animal models treated with compounds similar to this compound exhibited reduced tumor growth rates compared to controls, supporting its potential as a viable therapeutic agent .
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, the following structurally related compounds are analyzed:
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity and Bioactivity The target compound’s pyrazole ring and methyl groups contrast with 4-(oxan-4-yl)butan-1-amine hydrochloride’s oxane ring. The latter’s oxygen atom improves solubility in non-polar media, whereas the pyrazole’s nitrogen-rich structure may enhance interactions with biological targets like receptors or enzymes .
Pharmacological Potential While the target compound’s applications remain speculative due to discontinuation, Schiff base pyrazole derivatives (e.g., ) demonstrate validated antibacterial properties, suggesting that the pyrazole scaffold itself is pharmacologically relevant .
Synthesis and Commercial Viability
- The discontinuation of the target compound contrasts with the sustained availability of simpler amines like 4-(oxan-4-yl)butan-1-amine hydrochloride , likely due to fewer synthetic challenges (e.g., avoiding pyrazole functionalization) .
Research Implications and Limitations
- Gaps in Data : The target compound lacks published biological data, unlike its analogs in Table 1. Its discontinuation may reflect insufficient efficacy in early-stage trials or synthetic hurdles.
- Pyrazole vs. Indazole : The indazole-containing analog (C₁₂H₁₂ClN₅) outperforms pyrazole derivatives in kinase inhibition studies, highlighting the importance of aromatic heterocycle selection .
Biological Activity
3-Methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its biological significance. The structural formula can be represented as follows:
This structure includes a methyl group attached to the pyrazole, which may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine have demonstrated significant activity against various bacterial strains and fungi. Specifically, pyrazole-based carboxamides have shown notable antifungal activity against pathogens such as Botrytis cinerea and Fusarium solani .
Anticancer Activity
Research indicates that pyrazole derivatives possess anticancer properties. A study on structurally related compounds revealed that certain pyrazoles induce apoptosis in cancer cells, with IC50 values indicating effective growth inhibition. For example, one derivative exhibited an IC50 of 49.85 µM against A549 lung cancer cells . The mechanism involves modulation of cellular pathways that lead to cell cycle arrest and apoptosis.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has also been explored. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases . This effect may be attributed to the inhibition of specific signaling pathways involved in inflammation.
Case Study 1: Antimicrobial Efficacy
A series of experiments assessed the efficacy of various pyrazole derivatives against common pathogens. The results indicated that modifications in the pyrazole structure significantly impacted antimicrobial potency. For instance, a derivative with a similar structure displayed an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .
Case Study 2: Anticancer Screening
In vitro studies were conducted on a library of pyrazole derivatives, including this compound. The screening revealed that several compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as targeted therapeutic agents .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
